
3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C11H13ClO3 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and 3-methylbutanoic acid.
Reaction Conditions: The key steps involve the formation of an intermediate through a Friedel-Crafts acylation reaction, followed by subsequent oxidation and purification steps. The reaction conditions often include the use of catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)propionic acid
- 3-(3-Chloro-4-methoxyphenyl)acetic acid
- 3-(3-Chloro-4-methoxyphenyl)butanoic acid
Uniqueness
3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the butanoic acid chain. This structural variation can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H15ClO3 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
3-(3-chloro-4-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,7-11(14)15)8-4-5-10(16-3)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,15) |
Clave InChI |
GGKQWBVIAXXRJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)C1=CC(=C(C=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


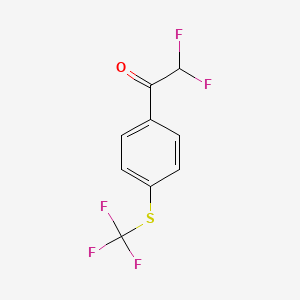

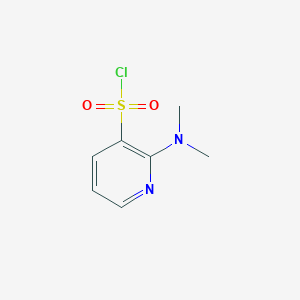
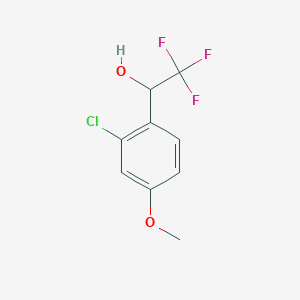
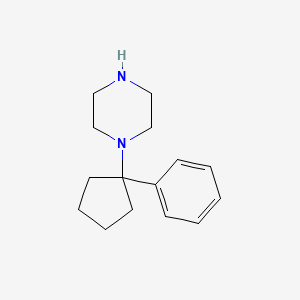
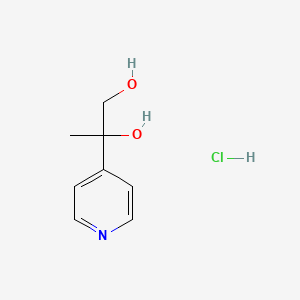
![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)
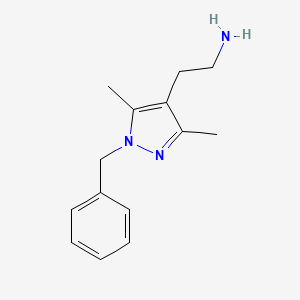

![[1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride,Mixtureofdiastereomers](/img/structure/B13591695.png)

![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)

![5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid](/img/structure/B13591728.png)
